molecular formula C9H7FN2 B13436802 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B13436802
M. Wt: 162.16 g/mol
InChI Key: GXABZGNNXGVWLM-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by the presence of a fluoropyridine ring attached to a cyclopropane ring with a carbonitrile group

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoropyridine and cyclopropane derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropane ring.

    Cyclopropanation: The cyclopropanation reaction is carried out by reacting the 6-fluoropyridine with a suitable cyclopropane precursor under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

Industrial production methods may involve scaling up these synthetic routes with optimization of reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

    Hydrolysis: The carbonitrile group can undergo hydrolysis in the presence of acidic or basic conditions to form carboxylic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The fluoropyridine ring can interact with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

    1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a fluorine atom at the 5-position of the pyridine ring, which can lead to different chemical and biological properties.

    1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile: The fluorine atom is located at the 2-position of the pyridine ring, resulting in variations in reactivity and applications.

    1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile:

The uniqueness of this compound lies in its specific fluorine substitution pattern and the resulting impact on its chemical and biological properties.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2

InChI Key

GXABZGNNXGVWLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC(=CC=C2)F

Origin of Product

United States

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